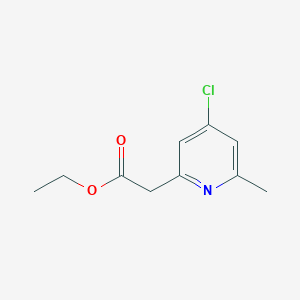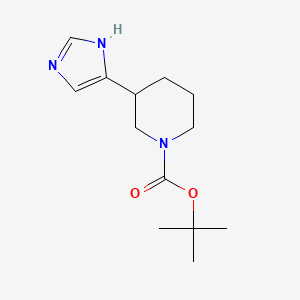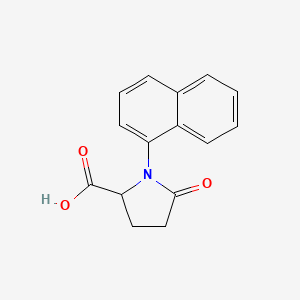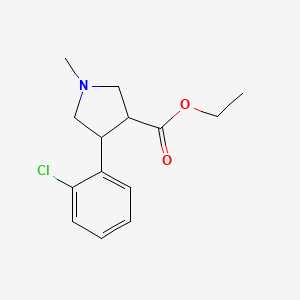
Ethyl 2-(4-chloro-6-methylpyridin-2-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methylpyridine-2-acetic acid ethyl ester: is an organic compound with a molecular formula of C10H12ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methylpyridine-2-acetic acid ethyl ester typically involves the esterification of 4-chloro-6-methylpyridine-2-acetic acid. This can be achieved through the reaction of the acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is often explored to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions: 4-Chloro-6-methylpyridine-2-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include various substituted pyridine derivatives.
科学研究应用
Chemistry: In organic synthesis, 4-chloro-6-methylpyridine-2-acetic acid ethyl ester is used as an intermediate for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as precursors for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 4-chloro-6-methylpyridine-2-acetic acid ethyl ester depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target.
相似化合物的比较
Comparison: Compared to similar compounds, 4-chloro-6-methylpyridine-2-acetic acid ethyl ester is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it suitable for applications where other similar compounds may not be as effective.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
ethyl 2-(4-chloro-6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-9-5-8(11)4-7(2)12-9/h4-5H,3,6H2,1-2H3 |
InChI 键 |
ZPXQOGKJSWAWFB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14868539.png)
![Imidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14868548.png)
![[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate](/img/structure/B14868553.png)


![1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride](/img/structure/B14868572.png)
![(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14868580.png)


